(S)-1-(4-Fluorophenyl)-1,3-propanediol is an organic compound notable for its structural features, which include a fluorine atom attached to a phenyl ring and a propanediol moiety. The molecular formula of this compound is CHF O, with a molecular weight of 170.18 g/mol. Its IUPAC name is 1-(4-fluorophenyl)propane-1,3-diol. The presence of the fluorine atom enhances the compound's chemical properties, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.
Research indicates that (S)-1-(4-Fluorophenyl)-1,3-propanediol exhibits potential biological activities, particularly in the realm of enzyme inhibition and receptor binding. The fluorine atom's presence may enhance binding affinity and selectivity for specific biological targets, influencing various biochemical pathways. This compound has been investigated for its therapeutic effects, especially in developing pharmaceuticals aimed at treating various conditions.
The synthesis of (S)-1-(4-Fluorophenyl)-1,3-propanediol typically involves:
These methods ensure high yields and purity of the final product.
(S)-1-(4-Fluorophenyl)-1,3-propanediol has diverse applications across various fields:
The interaction mechanism of (S)-1-(4-Fluorophenyl)-1,3-propanediol involves binding to specific molecular targets such as enzymes or receptors. Studies suggest that its structural characteristics enhance its ability to interact with biological systems, potentially leading to significant therapeutic effects. Understanding these interactions is crucial for further development in medicinal chemistry and pharmacology.
Several compounds share structural similarities with (S)-1-(4-Fluorophenyl)-1,3-propanediol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Fluorophenylacetic Acid | Contains a fluorophenyl group | Lacks the propanediol moiety |
| 4-Fluorophenylethanol | Similar structure but lacks propanediol | Different functional group on the phenyl ring |
| 4-Bromo-1,3-propanediol | Similar diol structure but contains bromine | Substituted halogen differs from fluorine |
(S)-1-(4-Fluorophenyl)-1,3-propanediol stands out due to its specific stereochemistry and the combination of both a fluorophenyl group and a propanediol moiety. This unique configuration confers distinct chemical and biological properties that are not present in the similar compounds listed above.